Site-Specific Bioconjugation Access
The N2-specific gluconoylation of L-lysine leaves the ε-amino group free and available for further derivatization, whereas N6-D-Gluconoyl-L-lysine (CAS 94071-01-9) caps the ε-amino group, leaving the α-amino group available [1]. This structural difference dictates that the two isomers are not interchangeable for applications requiring a free ε-amino group, such as specific bioconjugation strategies or the synthesis of branched peptides where the side chain amine is the intended point of attachment. The bis-substituted analog, N2,N6-Di-D-gluconoyl-L-lysine (CAS 94071-02-0), has both amino groups blocked, rendering it unsuitable for any amine-based conjugation [2].
| Evidence Dimension | Functional group availability |
|---|---|
| Target Compound Data | Free ε-amino group; α-amino group gluconoylated |
| Comparator Or Baseline | N6-D-Gluconoyl-L-lysine: Free α-amino group; ε-amino group gluconoylated. N2,N6-Di-D-gluconoyl-L-lysine: Both amino groups blocked. |
| Quantified Difference | N/A (qualitative structural difference) |
| Conditions | Based on IUPAC nomenclature and structural analysis |
Why This Matters
The presence of a single, specific free amine group determines the compound's utility in targeted conjugation chemistry, directly impacting the feasibility and success of downstream experimental workflows.
- [1] SIELC Technologies. (2018). N6-D-Gluconoyl-L-lysine. HPLC Application Note. View Source
- [2] SIELC Technologies. (2018). N2,N6-Di-D-gluconoyl-L-lysine. HPLC Application Note. View Source
